molecular formula C15H17N3O2 B539346 Unii-U4Y54D5P9L

Unii-U4Y54D5P9L

Cat. No.: B539346
M. Wt: 271.31 g/mol
InChI Key: PTGWFYYEAUFEAS-ZYHUDNBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

However, based on regulatory nomenclature conventions, "UNII" (Unique Ingredient Identifier) codes are assigned by the FDA to substances for tracking and regulatory purposes. These codes are typically linked to specific chemical structures, biological activity, or therapeutic applications. Without direct structural or functional data from the evidence, this compound’s identity remains unspecified. For a comprehensive introduction, further details such as IUPAC name, molecular formula, and pharmacological classification would be required .

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

N-[(3R,5R)-1-azabicyclo[3.2.1]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide

InChI

InChI=1S/C15H17N3O2/c19-15(13-6-11-2-4-20-14(11)7-16-13)17-12-5-10-1-3-18(8-10)9-12/h2,4,6-7,10,12H,1,3,5,8-9H2,(H,17,19)/t10-,12-/m1/s1

InChI Key

PTGWFYYEAUFEAS-ZYHUDNBSSA-N

SMILES

O=C(C1=CC2=C(OC=C2)C=N1)N[C@H]3CN(C4)CC[C@]4([H])C3

Isomeric SMILES

C1CN2C[C@H]1C[C@H](C2)NC(=O)C3=NC=C4C(=C3)C=CO4

Canonical SMILES

C1CN2CC1CC(C2)NC(=O)C3=NC=C4C(=C3)C=CO4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PHA-709829;  PHA 709829;  PHA709829.

Origin of Product

United States

Preparation Methods

The synthesis of PH-709829 involves several steps, starting with the preparation of the furo[2,3-c]pyridine-5-carboxamide core. This core is then coupled with the (3R,5R)-1-azabicyclo[3.2.1]oct-3-yl moiety under specific reaction conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature .

Chemical Reactions Analysis

PH-709829 undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

PH-709829 exerts its effects by acting as an agonist of the alpha-7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that plays a crucial role in modulating neurotransmission in the central nervous system. By binding to this receptor, PH-709829 enhances cholinergic signaling, which can lead to improved cognitive function and other therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general guidelines for comparing structurally or functionally similar compounds can be inferred:

Structural Similarity

  • Key Consideration: Structural analogs may share a core scaffold but differ in substituents, stereochemistry, or metal coordination (for inorganic compounds) . For example, substituting a hydroxyl group with a methyl group can alter solubility and bioavailability.
  • Relevance to Unii-U4Y54D5P9L: If this compound is organometallic, comparisons could involve varying central metals (e.g., replacing zinc with copper) and analyzing effects on stability or reactivity .

Functional Similarity

  • Key Consideration : Functionally similar compounds may target the same biological pathway or exhibit comparable therapeutic effects. However, structural differences can lead to divergent pharmacokinetic profiles .
  • Example : If this compound is an antiviral agent, analogs like remdesivir or molnupiravir could be compared for efficacy, toxicity, and resistance mechanisms .

Challenges in Comparative Analysis

  • Data Limitations : The absence of explicit data on this compound in the evidence restricts direct comparisons. Reliable sources (e.g., PubChem, clinical trials) would be necessary for accurate profiling .
  • Methodological Rigor : Adherence to IUPAC naming, spectral validation, and reproducibility (per and ) is essential to avoid misclassification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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